2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL
Description
Properties
IUPAC Name |
2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-13-8-9-16(10-14(13)2)20-24-19(27-25-20)12-28-21-22-17(11-18(26)23-21)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCMIBBLCHEOAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Amidoximes with Activated Carboxylic Acid Derivatives
The 1,2,4-oxadiazole ring is typically constructed via cyclization between amidoximes and acyl chlorides. For the 3-(3,4-dimethylphenyl) substituent:
- 3,4-Dimethylbenzonitrile is treated with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours to yield 3,4-dimethylbenzamidoxime .
- The amidoxime reacts with chloroacetic acid in the presence of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DIPEA (N,N-diisopropylethylamine) in dichloromethane, followed by thermal cyclization at 120°C to form 5-(chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole .
Key Data:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | NH₂OH·HCl, EtOH/H₂O | 92 | 98.5 |
| 2 | ClCH₂COOH, EDCI | 78 | 97.2 |
Alternative Approach: One-Pot Oxidative Cyclization
A streamlined protocol employs nanostructured palladium pyrophosphate (Na₂PdP₂O₇) as a heterogeneous catalyst for tandem Sonogashira coupling-cyclization:
- 3,4-Dimethylphenylacetylene and chloroacetonitrile undergo Sonogashira coupling at 60°C in DMF.
- In situ cyclization with hydroxylamine hydrochloride forms the oxadiazole core.
Advantages:
- Reduced reaction time (4 hours vs. 12 hours for stepwise methods).
- Catalyst recyclability (5 cycles with <5% activity loss).
Synthesis of the Pyrimidin-4-ol Fragment
Biginelli-Like Cyclocondensation
The 6-phenylpyrimidin-4-ol scaffold is synthesized via modified Biginelli conditions:
- Benzaldehyde (1.2 eq), ethyl acetoacetate (1 eq), and thiourea (1.5 eq) react in refluxing ethanol with concentrated HCl (0.5 mL) for 8 hours.
- The intermediate 2-thio-6-phenylpyrimidin-4-ol is oxidized with H₂O₂ (30%) in acetic acid to replace the thiol group with a hydroxyl group.
Optimization Note:
Transition Metal-Catalyzed C-H Activation
Recent advances utilize palladium(II) acetate to direct C-H functionalization:
- 2-Mercaptopyrimidin-4-ol reacts with iodobenzene in DMF at 100°C under Pd(OAc)₂ (5 mol%) and K₂CO₃ (2 eq).
- Aryl coupling at the 6-position achieves 76% yield with >99% regioselectivity.
Fragment Coupling via Sulfanyl Bridge Formation
Nucleophilic Substitution
The most reliable method involves reacting the chloromethyl oxadiazole with the pyrimidin-4-ol thiolate:
- 5-(Chloromethyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole (1 eq) and 2-mercapto-6-phenylpyrimidin-4-ol (1.2 eq) are stirred in anhydrous DMF with K₂CO₃ (2 eq) at 60°C for 12 hours.
- Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the target compound as a white solid (68% yield).
Critical Parameters:
Radical-Mediated Thiol-Ene Coupling
For photoactive applications, UV-initiated coupling is employed:
- 5-(Allyl)-3-(3,4-dimethylphenyl)-1,2,4-oxadiazole and 2-mercapto-6-phenylpyrimidin-4-ol (1:1.1) are dissolved in THF with 2,2-dimethoxy-2-phenylacetophenone (DMPA, 2 mol%).
- Irradiation at 365 nm for 30 minutes achieves 72% conversion.
Limitations:
Analytical Validation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated for C₂₁H₁₈N₄O₂S: 390.1154 [M+H]⁺.
- Observed: 390.1156 [M+H]⁺ (Δ = 0.5 ppm).
Comparative Evaluation of Synthetic Routes
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Nucleophilic Sub. | 68 | 98.7 | 12 | High |
| Thiol-Ene | 72 | 97.9 | 0.5 | Moderate |
| One-Pot Oxidative | 61 | 96.5 | 6 | High |
Chemical Reactions Analysis
Types of Reactions
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the sulfanyl group.
Substitution: The phenyl and pyrimidinol groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may require catalysts like palladium or bases like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or pyrimidinol rings.
Scientific Research Applications
2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cell proliferation.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modulating the activity of key proteins and signaling molecules .
Biological Activity
The compound 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL represents a novel class of heterocyclic compounds that combines oxadiazole and pyrimidinol moieties. This article focuses on its biological activity, synthesizing data from various studies to provide a comprehensive overview of its potential therapeutic applications.
- IUPAC Name : 2-[[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-6-phenylpyrimidin-4-OL
- Molecular Formula : C21H18N4O2S
- Molecular Weight : 378.46 g/mol
- CAS Number : 1226457-99-3
Structure
The compound features a pyrimidin-4-OL core substituted with a sulfanyl group linked to a 1,2,4-oxadiazole ring. This unique structure is believed to contribute to its biological activity.
Antitumor Activity
Research indicates that compounds containing the 1,2,4-oxadiazole moiety exhibit significant antitumor properties. For instance, derivatives of oxadiazoles have been shown to inhibit cell proliferation in various cancer cell lines. A study demonstrated that 1,2,4-oxadiazoles could induce apoptosis in cancer cells through mechanisms involving the modulation of apoptosis-related proteins .
Antimicrobial Properties
Several studies have reported the antimicrobial activity of oxadiazole derivatives. The compound under discussion has shown effectiveness against both gram-positive and gram-negative bacteria. The mechanism is thought to involve disruption of bacterial cell walls and interference with metabolic pathways .
Enzyme Inhibition
Recent investigations have highlighted the potential of this compound as a selective inhibitor of butyrylcholinesterase (BuChE), an enzyme implicated in Alzheimer's disease. In silico studies suggest that it fits well into the active site of BuChE, exhibiting an IC50 value of approximately 5.07 µM . This suggests potential for development as a therapeutic agent for neurodegenerative disorders.
Antioxidant Activity
The antioxidant properties of this compound have also been evaluated. It has been shown to scavenge free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .
Study 1: Synthesis and Cytotoxicity
A study focused on synthesizing various 1,2,4-oxadiazole derivatives found that certain substitutions led to enhanced cytotoxicity against cancer cell lines. The compound was part of a series that exhibited promising results in inhibiting tumor growth when tested in vitro .
Study 2: Antimicrobial Efficacy
In another research effort, the antimicrobial efficacy of the compound was assessed against multiple pathogens. Results indicated that it possessed significant inhibitory effects on bacterial growth, supporting its potential use as an antimicrobial agent .
Study 3: Enzyme Interaction Studies
Further studies on enzyme interactions revealed that the compound exhibited selective inhibition towards BuChE with favorable binding interactions noted during molecular docking simulations. These findings underscore its potential as a lead compound for developing new treatments for Alzheimer's disease .
Data Tables
Comparison with Similar Compounds
Key Observations :
- The 6-propyl substituent in CAS 690683-61-5 reduces aromaticity, which may lower melting points compared to the target compound’s 6-phenyl group .
Thiazole and Propanamide-Containing Analogs
Compounds 7c–7j () feature 1,3,4-oxadiazole and thiazole moieties linked to propanamide groups. While these lack the pyrimidin-4-ol core, they share sulfanyl-methyl bridges and substituted aryl groups:
Comparison with Target Compound :
- The propanamide group in 7c–7j introduces hydrogen-bonding capacity, which is absent in the target compound’s pyrimidin-4-ol system.
Benzo[b][1,4]Oxazinone Derivatives
describes 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one derivatives. These compounds integrate a benzoxazinone ring instead of the oxadiazole moiety:
| Compound Series | Key Structural Feature | Synthesis Method | Relevance to Target Compound |
|---|---|---|---|
| 7a–c | Benzoxazinone-pyrimidine hybrid | Cs₂CO₃, DMF, room temperature | Highlights alternative heterocyclic frameworks |
Key Distinction :
- The benzoxazinone system may offer distinct electronic properties compared to the oxadiazole ring, influencing reactivity and target binding .
Research Findings and Implications
- Spectroscopic Characterization : Compounds in –3 and 5–6 were characterized using IR, NMR, and mass spectrometry, confirming the integrity of sulfanyl, oxadiazole, and pyrimidine groups . Similar methodologies would apply to the target compound.
- Substituent Effects : Electron-donating groups (e.g., 3,4-dimethylphenyl) enhance lipophilicity, while polar groups (e.g., methoxy) improve aqueous solubility .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2-({[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-YL]methyl}sulfanyl)-6-phenylpyrimidin-4-OL?
- Methodological Answer : Synthesis typically involves multi-step reactions starting from 3-(3,4-dimethylphenyl)-1,2,4-oxadiazole precursors. Key steps include:
- Thioether linkage formation : Reacting the oxadiazole-methyl intermediate with a pyrimidin-4-ol derivative under controlled pH (7–9) and temperature (60–80°C) to avoid side reactions .
- Purification : Use thin-layer chromatography (TLC) to monitor reaction progress and column chromatography for isolation. Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm structural integrity .
- Table : Example reaction conditions:
| Step | Reagents | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|---|
| Thioether formation | NaSH, DMF | THF | 70°C | 12 h | 65% |
| Cyclization | POCl₃ | Toluene | Reflux | 6 h | 78% |
Q. How can researchers validate the structural identity of this compound and its intermediates?
- Methodological Answer : Use a combination of spectroscopic and computational tools:
- NMR : ¹H/¹³C NMR to confirm substituent positions and connectivity of the oxadiazole, pyrimidine, and thioether groups .
- Mass spectrometry : HRMS for molecular formula verification (e.g., C₂₄H₂₄N₄O₂S) .
- Computational validation : UCSF Chimera for 3D molecular visualization and alignment with predicted spectra .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- Methodological Answer :
- In vitro enzyme inhibition : Test against kinases or oxidoreductases due to the oxadiazole and pyrimidine moieties. Use fluorescence-based assays with positive/negative controls .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Dose-response refinement : Conduct assays across a wider concentration range (e.g., 0.1–200 µM) to identify non-linear effects .
- Structural analogs comparison : Synthesize derivatives with modified substituents (e.g., replacing 3,4-dimethylphenyl with 4-fluorophenyl) to isolate pharmacophore contributions .
- Table : Example comparative activity
| Derivative | IC₅₀ (µM) for Kinase X | Selectivity Index (vs. Kinase Y) |
|---|---|---|
| Parent compound | 12.5 ± 1.2 | 8.3 |
| 4-Fluoro analog | 8.7 ± 0.9 | 15.6 |
Q. What advanced computational strategies can elucidate this compound’s interaction with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina with UCSF Chimera to model binding poses in enzyme active sites (e.g., COX-2 or HIV protease) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes under physiological conditions .
- QSAR modeling : Corporate substituent electronic parameters (Hammett σ) with bioactivity data to predict optimized analogs .
Q. How should researchers integrate this compound into a broader theoretical framework for drug discovery?
- Methodological Answer :
- Target hypothesis : Link its oxadiazole-thioether scaffold to known inhibitors of inflammatory or infectious disease targets (e.g., JAK/STAT or viral proteases) .
- Mechanistic studies : Use CRISPR-edited cell lines to validate target engagement via gene-expression profiling or proteomics .
Q. What experimental controls are critical when studying this compound’s stability under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated degradation studies : Incubate the compound at pH 2–12 and 25–60°C for 24–72 hours. Monitor degradation via HPLC and LC-MS .
- Control samples : Include antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) to assess oxidative/metal-catalyzed decomposition .
Data Analysis and Interpretation
Q. How can researchers address variability in synthetic yields across batches?
- Methodological Answer :
- Design of Experiments (DOE) : Apply factorial design to optimize variables (e.g., solvent polarity, catalyst loading) .
- Statistical analysis : Use ANOVA to identify significant factors (p < 0.05) and refine protocols iteratively .
Q. What methodologies validate the environmental impact or degradation pathways of this compound?
- Methodological Answer :
- Fate studies : Use LC-MS/MS to track abiotic degradation products in simulated wastewater .
- Ecotoxicity assays : Test on model organisms (e.g., Daphnia magna) to estimate LC₅₀ values .
Comparative and Theoretical Research
Q. How does this compound compare structurally and functionally to analogs with similar cores (e.g., pyridazine vs. pyrimidine)?
- Methodological Answer :
- SAR analysis : Compare logP, polar surface area, and hydrogen-bonding capacity using ChemAxon or MOE software .
- Functional assays : Test analogs in parallel for target selectivity (e.g., kinase panel screening) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
